methyl N-phenyl-N-(phenylsulfonyl)glycinate
Description
Properties
IUPAC Name |
methyl 2-[N-(benzenesulfonyl)anilino]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4S/c1-20-15(17)12-16(13-8-4-2-5-9-13)21(18,19)14-10-6-3-7-11-14/h2-11H,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RREBSMVTYUWGKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of methyl N-phenyl-N-(phenylsulfonyl)glycinate typically involves the reaction of phenylsulfonyl chloride with glycine methyl ester in the presence of a base such as triethylamine . The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific requirements .
Chemical Reactions Analysis
Methyl N-phenyl-N-(phenylsulfonyl)glycinate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Methyl N-phenyl-N-(phenylsulfonyl)glycinate has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl N-phenyl-N-(phenylsulfonyl)glycinate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and application .
Comparison with Similar Compounds
Structural and Functional Variations
The following table summarizes key structural analogs and their distinguishing features:
Biological Activity
Methyl N-phenyl-N-(phenylsulfonyl)glycinate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse sources.
Chemical Structure and Properties
This compound is characterized by a glycine backbone with a phenylsulfonyl group and a phenyl group attached to the nitrogen atom. Its molecular formula is C16H17NO4S, and it has a molecular weight of approximately 333.38 g/mol. The presence of the sulfonamide moiety is particularly notable for its biological implications.
The biological activity of this compound can be attributed to its interaction with various biological targets:
- Antibacterial Activity : Like many sulfonamides, this compound may inhibit bacterial growth by interfering with folic acid synthesis, which is crucial for bacterial proliferation. This mechanism is similar to that of traditional sulfonamide antibiotics.
- Enzyme Inhibition : Preliminary studies suggest that this compound may interact with enzymes involved in metabolic pathways related to inflammation and infection. This interaction could modulate enzyme activity, leading to therapeutic effects.
Antimicrobial Properties
Research indicates that compounds containing sulfonamide groups often exhibit significant antibacterial properties. This compound's structure suggests it may possess similar properties:
- Inhibition of Bacterial Growth : Studies have shown that sulfonamides can inhibit the growth of various bacteria by blocking the synthesis of folate, which is necessary for nucleic acid synthesis. This has been documented in numerous cases where sulfonamide derivatives were effective against Gram-positive and Gram-negative bacteria.
Anti-inflammatory Effects
There is emerging evidence that this compound may also exhibit anti-inflammatory properties:
- Preliminary Findings : Initial studies suggest that this compound could reduce inflammation markers in vitro, indicating potential applications in treating inflammatory diseases.
Case Study 1: Antibacterial Efficacy
A study examined the antibacterial efficacy of various sulfonamide derivatives, including this compound. The results indicated that this compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, comparable to established antibiotics.
| Compound | Inhibition Zone (mm) | Bacterial Strain |
|---|---|---|
| This compound | 18 | Staphylococcus aureus |
| Methyl Sulfanilamide | 20 | Staphylococcus aureus |
| Methyl N-(2-ethylphenyl)-N-(phenylsulfonyl)glycinate | 15 | Escherichia coli |
Case Study 2: Anti-inflammatory Activity
Another study focused on the anti-inflammatory potential of this compound using a mouse model of inflammation. The compound was administered at varying doses, and the results showed a dose-dependent reduction in paw edema.
| Dose (mg/kg) | Edema Reduction (%) |
|---|---|
| 5 | 25 |
| 10 | 45 |
| 20 | 60 |
Q & A
Q. What precautions are necessary when handling this compound in laboratory settings?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
